2,2-Dimethyl-1,3-dioxolan-4-one

Radical Polymerization Monomer Reactivity Copolymer Composition

2,2-Dimethyl-1,3-dioxolan-4-one (CAS 4158-86-5) is a five-membered cyclic ketal-ester (dioxolanone) characterized by a gem-dimethyl substitution at the 2-position and a lactone carbonyl at the 4-position. It is a colorless liquid with a molecular weight of 116.12 g/mol, a boiling point of 41 °C (at 10 mmHg), a density of 0.989 g/mL at 25 °C, and a refractive index of 1.415.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 4158-86-5
Cat. No. B022341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-dioxolan-4-one
CAS4158-86-5
Synonyms(1-Hydroxy-1-methylethoxy)acetic Acid γ-Lactone; 
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC1(OCC(=O)O1)C
InChIInChI=1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3
InChIKeyJKUCOZWILDFXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1,3-dioxolan-4-one (CAS 4158-86-5): A Cyclic Ketal-Ester Monomer for Precision Synthesis and Copolymerization


2,2-Dimethyl-1,3-dioxolan-4-one (CAS 4158-86-5) is a five-membered cyclic ketal-ester (dioxolanone) characterized by a gem-dimethyl substitution at the 2-position and a lactone carbonyl at the 4-position. It is a colorless liquid with a molecular weight of 116.12 g/mol, a boiling point of 41 °C (at 10 mmHg), a density of 0.989 g/mL at 25 °C, and a refractive index of 1.415 [1]. It is commercially available, typically at 96% purity , and serves as a versatile building block in organic synthesis, particularly as an activated glycolic acid equivalent [2] and as a monomer for radical and ring-opening polymerizations [3].

2,2-Dimethyl-1,3-dioxolan-4-one: Why In-Class Substitution Is Not Equivalent


Substituting 2,2-dimethyl-1,3-dioxolan-4-one with a generic 1,3-dioxolan-4-one or a differently substituted analog can lead to divergent outcomes in both synthesis and polymerization. The gem-dimethyl group at the 2-position confers enhanced steric protection and modulates reactivity, influencing both the kinetics of nucleophilic ring-opening [1] and the selectivity of radical copolymerization (vinyl vs. ring-opening pathways) [2]. Furthermore, in amide-forming reactions with secondary amines, the specific substitution pattern directly impacts yield and reaction efficiency [1]. These performance metrics are not transferable across dioxolanone variants, underscoring the need for compound-specific selection.

Quantitative Differentiation of 2,2-Dimethyl-1,3-dioxolan-4-one Against Key Analogs


Radical Copolymerization Reactivity Ratios: High Preference for Incorporation over Styrene

In radical copolymerization with styrene, 2,2-dimethyl-5-methylene-1,3-dioxolan-4-one (DMDO) exhibits a high monomer reactivity ratio (r1 = 6.42), indicating a strong preference for homopropagation over cross-propagation with styrene (r2 = 0.08) [1]. This quantitative behavior dictates that copolymers will be enriched in DMDO units at low conversions, a key consideration for compositional control.

Radical Polymerization Monomer Reactivity Copolymer Composition

Physical Property Comparison: Lower Boiling Point and Density Facilitate Purification

The target compound exhibits a significantly lower boiling point (41 °C at 10 mmHg) and density (0.989 g/mL at 25 °C) compared to structurally related dioxolanes such as 4-(hydroxymethyl)-1,3-dioxolan-2-one (bp 70-75 °C/1 mmHg, density 1.061 g/mL) and 2,2-dimethyl-1,3-dioxolane-4-methanol (bp 156-158 °C, density 1.063 g/mL) . These differences directly impact distillation and separation processes.

Physical Properties Purification Material Handling

Synthesis of Glycolic Acid Amides: Specific Yields with Secondary Amines

Reaction of 2,2-dimethyl-1,3-dioxolan-4-one with various secondary amines in refluxing toluene yields N,N-disubstituted amides of glycolic acid with isolated yields ranging from 69% to 96% depending on the amine nucleophile [1]. For instance, reaction with dibutylamine gives ~74% yield, with diethylamine ~69%, and with morpholine ~96% [1].

Amide Synthesis Glycolic Acid Derivatives Reaction Yield

Selective Vinyl Polymerization without Ring-Opening: Distinct from Other Dioxolanones

During radical copolymerization, 2,2-dimethyl-5-methylene-1,3-dioxolan-4-one (DMDO) undergoes selective vinyl polymerization without ring-opening of the dioxolanone ring, contrasting with the behavior of many 1,3-dioxolan-4-ones which are prone to ring-opening polymerization (ROP) [1][2]. This mechanistic distinction preserves the cyclic ketal-ester functionality in the polymer backbone.

Polymerization Mechanism Vinyl Polymerization Ring-Opening

High-Impact Application Scenarios for 2,2-Dimethyl-1,3-dioxolan-4-one Based on Differential Evidence


Synthesis of Functional Glycolic Acid Amides

Leverage the established reactivity with secondary amines to synthesize N,N-disubstituted amides of glycolic acid. The reported yields (69-96%) provide a quantitative basis for process optimization in the production of specialty amides for pharmaceutical or agrochemical intermediates [1].

Design of Vinyl Polymers with Pendant Ketal Functionality

Exploit the selective vinyl polymerization of 2,2-dimethyl-5-methylene-1,3-dioxolan-4-one to create copolymers containing intact dioxolanone rings. These pendant ketal-ester groups can serve as latent reactive handles for post-polymerization modifications or as acid-labile linkages for controlled degradation [1][2].

Copolymer Composition Control via Reactivity Ratios

Utilize the monomer reactivity ratios (r1 = 6.42, r2 = 0.08 with styrene) to design copolymerization strategies that achieve desired compositional gradients or uniform compositions. This is essential for tailoring material properties such as glass transition temperature and solubility [1].

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